Monobutyl Sulfate-D9 Monobutyl Sulfate-D9
Brand Name: Vulcanchem
CAS No.:
VCID: VC0210164
InChI:
SMILES:
Molecular Formula: C₄HD₉O₄S
Molecular Weight: 163.24

Monobutyl Sulfate-D9

CAS No.:

Cat. No.: VC0210164

Molecular Formula: C₄HD₉O₄S

Molecular Weight: 163.24

* For research use only. Not for human or veterinary use.

Monobutyl Sulfate-D9 -

Specification

Molecular Formula C₄HD₉O₄S
Molecular Weight 163.24

Introduction

PropertyValue
Chemical NameButyl Potassium Sulfate-D9
SynonymsSulfuric Acid Monobutyl Ester Potassium Salt-D9; Potassium Butyl Sulfate-D9
CAS NumberN/A
Molecular Weight201.33
Molecular FormulaC₄D₈KO₄S
Physical DescriptionPowder
Purity98%
SolubilitySoluble in chloroform, dichloromethane, DMSO
Storage Conditions2-8°C, protected from air and light, refrigerate or freeze

Structural Characteristics

Molecular Structure and Properties

Monobutyl Sulfate-D9 possesses a structure derived from monobutyl sulfate, with the critical difference being the replacement of nine hydrogen atoms with deuterium atoms in the butyl chain. The compound consists of a deuterated butyl group (C₄D₉) attached to a sulfate moiety (SO₄), with potassium serving as the counterion. This arrangement creates an organosulfate compound with both hydrophobic (butyl chain) and hydrophilic (sulfate group) regions, contributing to its surfactant properties. The potassium salt form enhances water solubility compared to the free acid form, making it more manageable for certain applications. The sulfate group confers anionic character to the molecule, which is significant for its function in various applications including textile processing and polymerization reactions . While maintaining identical chemical reactivity to its non-deuterated counterpart, the deuterium labeling provides distinctive physical properties, particularly in analytical contexts where isotopic differentiation is crucial.

Isotopic Labeling Pattern

The "D9" designation in Monobutyl Sulfate-D9 signifies that nine hydrogen atoms have been systematically replaced with deuterium atoms. Based on the molecular formula C₄D₈KO₄S, it appears that the deuteration is concentrated primarily in the butyl chain portion of the molecule . This specific labeling pattern creates a compound with significantly different mass spectral characteristics compared to its non-deuterated analog, while maintaining essentially identical chemical behavior. The mass difference of approximately 9 atomic mass units (due to nine deuterium atoms each being approximately 1 amu heavier than hydrogen) creates a distinct mass spectral pattern that can be readily identified using mass spectrometry techniques. This property is particularly valuable in analytical chemistry applications where Monobutyl Sulfate-D9 might serve as an internal standard for quantifying non-deuterated analogs in complex matrices . The isotope effect may also slightly alter physical properties such as boiling point, vapor pressure, and reaction rates, though these differences are typically minor in practical applications.

Applications and Uses

Applications in Textile Processing

Analytical Methods and Detection

Chromatographic Techniques

Advanced chromatographic methods play a crucial role in the analysis and detection of compounds like Monobutyl Sulfate-D9. While the search results don't provide specific chromatographic parameters for this particular compound, they offer insights into analytical approaches for similar compounds that likely apply to Monobutyl Sulfate-D9 as well. Gas chromatography coupled with mass spectrometry (GC-MS) represents one potential analytical approach, particularly for volatile compounds. The search results mention the use of an Agilent 6890N/5973B MSD system with specific column configurations for analytical applications . For deuterated compounds, triple quadrupole gas chromatography–mass spectrometry (GC-MS/MS) offers enhanced sensitivity and specificity, with documented limits of detection in the microgram per liter range for various organic compounds . This analytical technique provides both qualitative identification and precise quantification capabilities, making it suitable for research applications involving Monobutyl Sulfate-D9. The chemical properties of sulfate esters might also make liquid chromatography-mass spectrometry (LC-MS) an appropriate choice, particularly if thermal stability is a concern during analysis.

Mass Spectrometric Analysis

Mass spectrometry represents the most powerful analytical technique for deuterated compounds like Monobutyl Sulfate-D9 due to its ability to distinguish isotopically labeled molecules. The search results describe analytical methods employing mass spectrometric detection with parameters such as MSD source temperature at 300°C, quadrupole at 150°C, transfer line at 300°C, and scan ranges appropriate for compounds in the molecular weight range of Monobutyl Sulfate-D9 . For quantitative analysis, the deuterated analog would create a distinct mass spectral pattern shifted by approximately 9 atomic mass units compared to the non-deuterated compound. This mass difference allows analysts to clearly distinguish between the deuterated internal standard and the analyte of interest, even in complex matrices. The search results mention the use of deuterated internal standards including 1-Hydroxypyrene-d9 in analytical protocols , suggesting similar approaches would be applicable for Monobutyl Sulfate-D9. Internal standard addition typically involves incorporating a known concentration of the deuterated compound into samples, calibration standards, and quality control materials to provide accurate quantification through the ratio of deuterated to non-deuterated compound responses.

Research Applications

Mechanistic Investigations

Future Research Directions

Analytical Method Development

Future research involving Monobutyl Sulfate-D9 could focus on developing specialized analytical methods optimized specifically for this compound and related sulfate esters. While the search results describe analytical approaches for various organic compounds using techniques like GC-MS/MS with detection limits in the microgram per liter range , dedicated method development for monobutyl sulfate and its deuterated analog could potentially achieve even greater sensitivity and specificity. Research could explore optimized extraction techniques, building upon the finding that n-hexane + ether (v/v = 3:1) demonstrated high extraction efficiency for certain organic compounds . Method development might also investigate specialized chromatographic conditions using columns like DB-5ms Ultra Inert mentioned in the search results , optimized specifically for sulfate esters. Additional research could focus on expanding analytical applications beyond conventional matrices to include specialized materials relevant to textile processing or polymer production, where monobutyl sulfate finds industrial applications . As analytical instrumentation continues to advance, implementation of newer technologies like high-resolution mass spectrometry or ion mobility spectrometry could potentially enhance detection capabilities for these compounds in complex matrices.

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